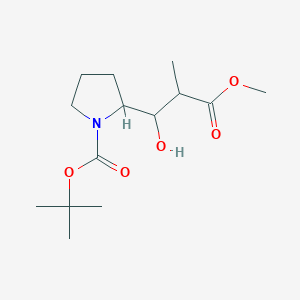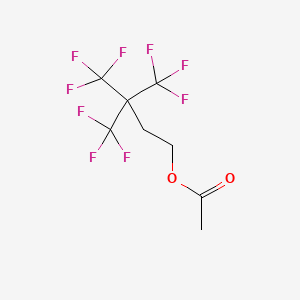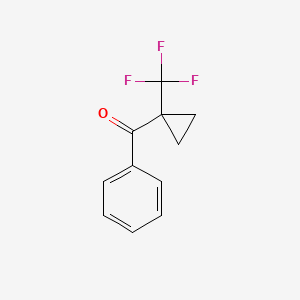
1-(2-Fluorophenyl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H14FN It features a butan-1-amine backbone with a fluorine atom attached to the phenyl ring at the second position
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)butan-1-amine can be synthesized through several methods. One common route involves the alkylation of 2-fluorobenzylamine with butyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, facilitating nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency and selectivity of the reaction, often employing green chemistry principles to minimize environmental impact.
化学反应分析
Types of Reactions: 1-(2-Fluorophenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the phenyl ring.
科学研究应用
1-(2-Fluorophenyl)butan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-(2-Fluorophenyl)butan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its pharmacokinetic properties.
相似化合物的比较
1-(4-Fluorophenyl)butan-1-amine: Similar structure but with the fluorine atom at the fourth position.
1-(2-Chlorophenyl)butan-1-amine: Chlorine atom instead of fluorine.
1-(2-Methylphenyl)butan-1-amine: Methyl group instead of fluorine.
Uniqueness: 1-(2-Fluorophenyl)butan-1-amine is unique due to the presence of the fluorine atom at the ortho position, which can significantly affect its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships in various chemical and biological contexts.
属性
分子式 |
C10H14FN |
|---|---|
分子量 |
167.22 g/mol |
IUPAC 名称 |
1-(2-fluorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10H,2,5,12H2,1H3 |
InChI 键 |
JCJTULFTIJYNOZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=CC=CC=C1F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)



![Tert-butyl 2-(3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)acetate](/img/structure/B12080051.png)
![2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)




